N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide
Description
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of an ethoxy group, a methyl group, and a sulfonyl group attached to a phenyl ring
Properties
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-6-5-10(7-9(11)2)19(16,17)14(3)8-12(13)15/h5-7H,4,8H2,1-3H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVRHSEPXYGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzenesulfonyl chloride and N-methylglycinamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-ethoxy-3-methylbenzenesulfonyl chloride is added dropwise to a solution of N-methylglycinamide in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The ethoxy and methyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It may be employed in studies investigating the biological activity of sulfonyl-containing compounds.
Industrial Chemistry: The compound can serve as an intermediate in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethoxy and methyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
- N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
Uniqueness
N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methyl groups on the phenyl ring, along with the sulfonyl group, allows for specific interactions and reactivity that may not be observed in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
